molecular formula C7H12O3 B12543256 Ethyl 5-hydroxypent-3-enoate CAS No. 144602-98-2

Ethyl 5-hydroxypent-3-enoate

Cat. No.: B12543256
CAS No.: 144602-98-2
M. Wt: 144.17 g/mol
InChI Key: WTNWTWIQAWAGHM-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypent-3-enoate is an α,β-unsaturated ester characterized by a hydroxyl group at position 5 and a double bond at position 2. Its structure combines the reactivity of a conjugated enoate system with the polarity of a hydroxyl group, making it a versatile intermediate in organic synthesis. For instance, related allylic alcohols or propargyl intermediates are often used in such syntheses, with purification achieved via silica gel chromatography .

The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, while the ester moiety offers sites for nucleophilic substitution. Applications likely include serving as a precursor for pharmaceuticals, agrochemicals, or complex natural products.

Properties

CAS No.

144602-98-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 5-hydroxypent-3-enoate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3-4,8H,2,5-6H2,1H3

InChI Key

WTNWTWIQAWAGHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxypent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxypent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxypent-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypent-3-enoate involves its interaction with various molecular targets. The hydroxyl group and the double bond within its structure allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The ester functionality also enables it to undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Substituents/Modifications
This compound Ester, hydroxyl, C3 double bond Ethyl ester, no additional groups
Ethyl 3-ethenyl-2-hydroxypent-4-enoate Ester, hydroxyl, C4 double bond, ethenyl Ethenyl at C3, hydroxyl at C2
(S,E)-Methyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypent-3-enoate Methyl ester, hydroxyl, C3 double bond, protected amino Benzyloxycarbonyl (Cbz) group at C2
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ester, ethoxycarbonyloxy, C2 triple bond Diphenyl at C5, triple bond at C2
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate Ester, ketone, C4 double bond, phenyl Diethyl at C2, phenyl at C5

Key Observations :

  • Positional Isomerism: Ethyl 3-ethenyl-2-hydroxypent-4-enoate differs in hydroxyl and double bond positions, altering conjugation and reactivity.
  • Functional Group Complexity: The Cbz-protected amino group in introduces nitrogen-based reactivity (e.g., peptide coupling), absent in the target compound.
  • Steric and Electronic Effects: Diphenyl and ethoxycarbonyloxy groups in increase steric bulk and reduce polarity compared to the hydroxyl group in this compound.

Key Observations :

  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3)4) are critical for introducing allyl or propargyl groups in , whereas Zn/AlCl3 mediates electrophilic additions in .
  • Yield Challenges : Multi-step syntheses (e.g., ) often suffer from moderate cumulative yields due to side reactions or purification losses.

Reactivity Profiles:

  • This compound: The hydroxyl group enables oxidation to ketones or participation in esterification. The α,β-unsaturated ester is prone to Michael additions.
  • Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate : The ethoxycarbonyloxy group is hydrolytically labile, enabling controlled release of alcohols. The triple bond allows cycloaddition reactions.
  • (S,E)-Methyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypent-3-enoate : The Cbz-protected amino group facilitates deprotection for peptide synthesis or enzymatic transformations.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-hydroxypent-3-enoate, and how can researchers troubleshoot low yields?

this compound is typically synthesized via esterification or hydroxylation of pre-existing enoate precursors. To optimize yields, researchers should:

  • Vary reaction parameters (e.g., catalyst type, solvent polarity, temperature) systematically and track yield trends using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
  • Purify intermediates rigorously to avoid side reactions; techniques like column chromatography or recrystallization are critical .
  • Compare experimental yields with computational predictions (e.g., density functional theory (DFT) for reaction feasibility) to identify bottlenecks .
  • Document procedural deviations and analyze failed trials using root-cause frameworks (e.g., Ishikawa diagrams) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the hydroxyl and ester groups. Deuterated solvents (e.g., CDCl₃) minimize interference .
  • IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad ~3200-3500 cm⁻¹) functional groups. Compare with computational IR spectra from Gaussian or ORCA software .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish between molecular ion peaks and fragmentation artifacts. Contradictions in data should be addressed by cross-validating with alternative methods (e.g., X-ray crystallography) or repeating experiments under controlled conditions .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of this compound in cycloaddition reactions?

Advanced methods include:

  • DFT Calculations : Use software like Gaussian or NWChem to map potential energy surfaces (PES) and identify transition states. Basis sets (e.g., B3LYP/6-31G*) should balance accuracy and computational cost .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar solvents may stabilize charge-separated intermediates.
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict substituent effects on regioselectivity . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ IR) .

Q. What strategies resolve discrepancies in reported crystal structure data for this compound derivatives?

Contradictions often arise from refinement errors or incomplete data. Researchers should:

  • Re-analyze raw diffraction data using SHELXL for refinement, ensuring proper treatment of thermal parameters and hydrogen bonding networks .
  • Cross-check unit cell parameters with Cambridge Structural Database (CSD) entries to identify outliers.
  • Employ twin refinement (SHELXT) for crystals with non-merohedral twinning and validate results via R-factor convergence tests .
  • Publish raw data (e.g., CIF files) to enhance reproducibility .

Q. How should researchers design experiments to probe stereochemical outcomes in this compound-mediated asymmetric syntheses?

A robust design includes:

  • Chiral Auxiliaries : Incorporate enantiopure catalysts (e.g., Evans’ oxazolidinones) and monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates (e.g., via quenching experiments).
  • Isotopic Labeling : Use deuterium or ¹³C-labeled substrates to trace stereochemical pathways via isotopic scrambling analysis . Address limitations (e.g., low ee) by iterative optimization using Design of Experiments (DoE) frameworks .

Methodological Considerations

  • Data Reproducibility : Document all protocols in detail, including software settings (e.g., SHELXL refinement parameters) and raw data archiving .
  • Contradiction Analysis : Compare findings with literature using statistical tools (e.g., Bland-Altman plots) to quantify discrepancies .
  • Interdisciplinary Validation : Combine synthetic, spectroscopic, and computational data to build a cohesive mechanistic narrative .

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